

Shipboard Analysis of Volatile Organic Compounds Including Dimethyl Sulfide: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Dimethyl sulfide	
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Introduction

Volatile Organic Compounds (VOCs) in the marine environment, particularly **Dimethyl Sulfide** (DMS), play a crucial role in atmospheric chemistry and climate regulation. DMS, produced by marine phytoplankton, is a significant natural source of atmospheric sulfur, influencing cloud formation and the Earth's radiative balance. Accurate shipboard measurements of these compounds are essential for understanding their biogeochemical cycles and their impact on the global climate. This document provides detailed application notes and protocols for the shipboard analysis of VOCs, with a focus on DMS, tailored for researchers, scientists, and drug development professionals interested in marine natural products and atmospheric science.

Principle of Methods

Two primary techniques are widely employed for the shipboard analysis of marine VOCs: Purge and Trap Gas Chromatography-Mass Spectrometry (P&T-GC-MS) and Proton-Transfer-Reaction Mass Spectrometry (PTR-MS).

Purge and Trap Gas Chromatography-Mass Spectrometry (P&T-GC-MS)

P&T-GC-MS is a highly sensitive method for the analysis of dissolved VOCs in seawater.[1] The technique involves purging a water sample with an inert gas (e.g., helium or nitrogen) to



transfer the volatile analytes from the liquid phase to the gas phase.[1] These purged VOCs are then trapped on an adsorbent material. After purging is complete, the trap is rapidly heated, desorbing the analytes into a gas chromatograph (GC) for separation, followed by detection and quantification using a mass spectrometer (MS). This method provides excellent sensitivity and selectivity, allowing for the measurement of trace concentrations of compounds like DMS.

Proton-Transfer-Reaction Mass Spectrometry (PTR-MS)

PTR-MS is a powerful technique for real-time, online monitoring of VOCs in the gas phase.[2] It utilizes the chemical ionization of VOCs by proton transfer from hydronium ions (H₃O⁺).[3] Air containing the sample VOCs is continuously introduced into a drift tube reactor, where the VOCs with a proton affinity higher than water are ionized. The resulting protonated ions are then detected by a mass spectrometer. When coupled with an equilibrator inlet (EI), PTR-MS can be used for continuous, underway measurements of dissolved VOCs in seawater.[4] The equilibrator facilitates the partitioning of dissolved gases from the seawater into a carrier gas stream, which is then analyzed by the PTR-MS.[4]

Experimental Protocols

Protocol 1: Shipboard Analysis of Dissolved DMS in Seawater using Purge and Trap Gas Chromatography-Mass Spectrometry (P&T-GC-MS)

This protocol outlines the steps for the analysis of discrete seawater samples for DMS and other VOCs.

- 1. Sample Collection and Preservation:
- Collect seawater samples from desired depths using Niskin bottles or a similar sampling device.
- To minimize biological activity that can alter DMS concentrations, samples should be analyzed as quickly as possible.
- If immediate analysis is not possible, filter the sample through a GF/F filter, acidify to a pH <
 3 with sulfuric acid, and store in a gas-tight vial with no headspace at 4°C.[5]



2. Instrument Setup and Calibration:

- Purge and Trap System:
 - Set the purge gas (Helium) flow rate to 40-100 mL/min.[6]
 - Set the purge time to 10-15 minutes.[6][7]
 - Use a suitable adsorbent trap, such as Tenax TA.[6][7]
 - Set the trap desorb temperature to 220-250°C for 2-4 minutes.
 - Set the bake temperature to 260-280°C to clean the trap between analyses.
- Gas Chromatograph (GC):
 - Use a capillary column suitable for VOC analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 mm).
 - Set the oven temperature program: initial temperature of 35-40°C for 2-5 minutes, ramp up to 200-250°C at 10-15°C/min, and hold for 2-5 minutes.
- Mass Spectrometer (MS):
 - Operate in electron ionization (EI) mode at 70 eV.
 - Scan a mass range of 35-300 amu or use selected ion monitoring (SIM) for target compounds (e.g., m/z 62 for DMS).[5]

Calibration:

- Prepare liquid standards of DMS and other target VOCs in a suitable solvent (e.g., methanol).
- Create a calibration curve by analyzing a series of known concentrations to determine the instrument's response.
- Use a deuterated internal standard (e.g., DMS-d6) to improve precision and accuracy.



3. Sample Analysis:

- Introduce a known volume of the seawater sample (typically 5-25 mL) into the sparging vessel of the purge and trap system.
- Add the internal standard to the sample.
- Initiate the purge-trap-desorb-bake sequence.
- The desorbed analytes are automatically transferred to the GC-MS for analysis.
- Acquire and process the data using the instrument's software.
- 4. Data Analysis and Quantification:
- Identify the target compounds based on their retention times and mass spectra.
- Quantify the concentration of each analyte by comparing its peak area to the calibration curve.
- Correct for any sample dilution or concentration steps.

Protocol 2: Underway Shipboard Analysis of Dissolved VOCs (including DMS) using Equilibrator Inlet-Proton-Transfer-Reaction-Mass Spectrometry (EI-PTR-MS)

This protocol describes the continuous, high-frequency measurement of dissolved VOCs from a ship's underway seawater supply.

- 1. System Setup:
- Equilibrator:
 - Connect the equilibrator to the ship's underway seawater supply, ensuring a continuous and bubble-free flow.
 - Use a shower-head or similar design to create a large surface area for gas exchange between the seawater and the carrier gas.



• Maintain a constant temperature and pressure within the equilibrator.

PTR-MS:

- Connect the gas outlet of the equilibrator to the inlet of the PTR-MS.
- Set the drift tube conditions (voltage, pressure, temperature) to optimize the detection of target VOCs. Typical values are 600 V, 2.2 mbar, and 60°C.
- Monitor the primary ion (H₃O+) signal to ensure stable instrument operation.
- Select the masses of the protonated target VOCs to be monitored (e.g., m/z 63 for DMS).
 [2]

Calibration:

- Perform regular calibrations using a certified gas standard mixture containing the target VOCs.
- Introduce the calibration gas into the PTR-MS inlet to determine the instrument's sensitivity for each compound.
- Perform regular zero-air measurements to determine the instrument background.

2. Data Acquisition:

- Continuously draw the carrier gas from the equilibrator headspace into the PTR-MS.
- Record the ion signals for the target masses at a high frequency (e.g., 1 Hz).
- Simultaneously record relevant ship data, such as GPS position, sea surface temperature, and salinity.
- 3. Data Processing and Calculation:
- Convert the raw ion counts to mixing ratios (ppbv) using the calibration factors and the primary ion signal intensity.



- Calculate the dissolved concentration of the VOC in seawater using Henry's Law, which
 relates the partial pressure of the gas in the headspace to its concentration in the liquid
 phase. This requires knowledge of the Henry's Law constant for each compound at the given
 temperature and salinity.
- Account for the response time of the equilibrator system.[4]

Data Presentation

The following tables summarize quantitative data relevant to the shipboard analysis of DMS.

Table 1: Comparison of Analytical Techniques for Dissolved DMS in Seawater



Parameter	Purge and Trap- GC-MS/FPD	Solid-Phase Microextraction (SPME)-GC-MS	Equilibrator Inlet- PTR-MS
Principle	Purging of volatiles with inert gas, trapping on an adsorbent, thermal desorption, GC separation, and MS/FPD detection.	Adsorption of volatiles onto a coated fiber, thermal desorption in the GC inlet, GC separation, and MS detection.	Equilibration of dissolved gases with a carrier gas, and direct analysis of the gas phase by PTR-MS.
Detection Limit	0.03 nM[5]	~0.1 nM	~1 nM (calculated from ppbv)[4]
Precision (%RSD)	1.6% (with internal standard)[5]	Generally <10%	<5%
Sampling Mode	Discrete	Discrete	Continuous/Underway
Analysis Time per Sample	~30 minutes	~30-60 minutes	~1-2 minutes[4]
Advantages	High sensitivity, well- established method.	Simple, solvent-free extraction.	High time resolution, real-time data.
Disadvantages	Time-consuming for large datasets, potential for sample handling artifacts.	Potential for fiber degradation, competition for adsorption sites.	Lower sensitivity for some compounds, requires careful calibration.

Table 2: Typical Concentrations of DMS in Various Marine Environments



Oceanic Region	Concentration Range (nM)	Reference
Southern Ocean (Austral Autumn)	<0.5 to 28	[8]
Southern Ocean (SOAP Voyage)	up to 25	[9]
Arabian Sea (Post-monsoon)	20-709 ppt (atmospheric mixing ratio)	[10]
Tropical Atlantic Ocean	~50 ppt (atmospheric mixing ratio)	[10]
Tropical Pacific Ocean	2-220 ppt (atmospheric mixing ratio)	[10]
Global Annual Mean	~2.26	[9]

Note: Atmospheric mixing ratios in parts per trillion (ppt) are included for context as they are directly related to seawater concentrations through air-sea exchange.

Visualizations

The following diagrams illustrate the experimental workflows for the described analytical techniques.



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Caption: Workflow for P&T-GC-MS analysis of dissolved VOCs in seawater.





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Caption: Workflow for underway EI-PTR-MS analysis of dissolved VOCs.

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